2-acetamido-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetamido-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene core. This can be achieved through cyclization reactions involving suitable precursors such as 2-bromoacetophenone and thiourea under basic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced via acetylation of the amine group using acetic anhydride in the presence of a base like pyridine.
Methylation: The methyl group is introduced through alkylation reactions, often using methyl iodide and a strong base like sodium hydride.
Phenyl Substitution: The phenyl group is typically introduced via a nucleophilic aromatic substitution reaction, using phenyl lithium or phenyl magnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine), organolithium compounds, and Grignard reagents are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzothiophene derivatives depending on the reagents used.
Scientific Research Applications
2-acetamido-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-acetamido-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The acetamido and phenyl groups can enhance binding affinity and specificity to these targets, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-acetamido-6-methyl-1-benzothiophene-3-carboxamide: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.
2-acetamido-6-methyl-N-phenyl-1-benzothiophene-3-carboxamide: Similar structure but without the tetrahydro modification, potentially altering its stability and reactivity.
2-acetamido-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-sulfonamide: Contains a sulfonamide group instead of a carboxamide, which can significantly change its chemical properties and biological activity.
Uniqueness
The unique combination of the acetamido, methyl, phenyl, and tetrahydrobenzothiophene moieties in 2-acetamido-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide contributes to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering potential advantages over similar compounds in terms of stability, reactivity, and bioactivity.
Properties
Molecular Formula |
C18H20N2O2S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-acetamido-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H20N2O2S/c1-11-8-9-14-15(10-11)23-18(19-12(2)21)16(14)17(22)20-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
VCVNTURQCBWDAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.